6-Bromoquinoxaline-2,3(1H,4H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGUPPDVPWCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407929 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-90-3 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoxaline core is a feature of numerous biologically active molecules, and the presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions. This makes it a valuable building block for the synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Synthesis
The primary synthetic route to this compound involves the condensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid. This reaction proceeds via the formation of a di-amide intermediate, which then undergoes intramolecular cyclization to form the quinoxaline-dione ring system.
A common method involves reacting the starting materials in the presence of an acid catalyst, such as hydrochloric acid, with heating.[1] An alternative, environmentally friendly approach is a solvent-free synthesis that involves grinding the reactants together at room temperature.[2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound
Method 1: Acid-Catalyzed Condensation [1]
-
To a suspension of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in 2M hydrochloric acid (20 mL), add a solution of oxalic acid dihydrate (1.26 g, 10 mmol) in water (10 mL).
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then ethanol.
-
Dry the product under vacuum to yield this compound.
Method 2: Solvent-Free Grinding [2]
-
In a mortar, combine 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).
-
Grind the mixture with a pestle at room temperature for 15-20 minutes, or until a paste is formed.
-
Allow the mixture to stand for 1 hour.
-
Triturate the solid with a 5% sodium bicarbonate solution to remove any unreacted oxalic acid.
-
Collect the solid by filtration, wash with water, and dry to afford the pure product.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Boiling Point | 302.7°C at 760 mmHg[3] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
¹H NMR Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.8 | br s | 2H | N-H (amide) |
| ~7.6 | d | 1H | Ar-H (H5) |
| ~7.4 | dd | 1H | Ar-H (H7) |
| ~7.1 | d | 1H | Ar-H (H8) |
Note: The expected chemical shifts are based on the analysis of similar quinoxaline-2,3-dione structures. Actual values may vary slightly.
¹³C NMR Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (C2, C3) |
| ~133 | Ar-C (C4a) |
| ~130 | Ar-C (C8a) |
| ~128 | Ar-CH (C7) |
| ~118 | Ar-CH (C5) |
| ~116 | Ar-C (C6) |
| ~115 | Ar-CH (H8) |
Note: The expected chemical shifts are based on the analysis of the chloro-analog and general principles of NMR spectroscopy.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3000 | N-H stretching (amide) |
| 1710-1670 | C=O stretching (amide I) |
| 1620-1580 | C=C stretching (aromatic) |
| 850-800 | C-H out-of-plane bending |
| 700-600 | C-Br stretching |
Mass Spectrometry
| m/z | Assignment |
| 240/242 | [M]⁺ |
| 212/214 | [M-CO]⁺ |
| 184/186 | [M-2CO]⁺ |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of a wide array of biologically active compounds. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This versatility has been exploited in the development of:
-
Kinase Inhibitors: By modifying the quinoxaline scaffold, potent and selective inhibitors of various kinases involved in cancer and inflammatory diseases can be synthesized.
-
Antimicrobial Agents: The introduction of specific pharmacophores can lead to compounds with significant activity against a range of bacteria and fungi.
-
Antiviral Compounds: Derivatives of quinoxaline-diones have shown promise as antiviral agents, including against HIV.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and tabulated characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly attractive scaffold for the discovery of novel therapeutic agents.
References
An In-Depth Technical Guide on the Biological Activity of 6-Bromoquinoxaline-2,3(1H,4H)-dione
Introduction
The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] Molecules incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, 6-Bromoquinoxaline-2,3(1H,4H)-dione has emerged as a critical starting material and key intermediate in the synthesis of novel, more complex derivatives with therapeutic potential.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a synthetic precursor, and the biological activities of its subsequent derivatives, supported by detailed experimental protocols and pathway visualizations.
Synthesis and Role as a Synthetic Precursor
This compound is primarily utilized in the literature as a foundational block for creating more elaborate molecules. Its synthesis is typically achieved through the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.[2]
References
- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
6-Bromoquinoxaline-2,3(1H,4H)-dione derivatives and their properties
An In-depth Technical Guide on 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and pharmacology. The quinoxaline-2,3-dione scaffold serves as a crucial pharmacophore, particularly for the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] This guide details their synthesis, biological activities, and therapeutic potential, supported by experimental protocols and quantitative data.
Core Synthesis of the Quinoxaline-2,3-dione Scaffold
The fundamental method for synthesizing the quinoxaline-2,3-dione core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives.[3][4] This reaction is a straightforward and efficient way to construct the heterocyclic system. For the synthesis of the specific 6-bromo derivative, 4-bromo-o-phenylenediamine is used as the starting material.
Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
This protocol is adapted from established literature procedures for the synthesis of quinoxaline-2,3-diones.[5]
Materials:
-
4-bromo-o-phenylenediamine
-
Oxalic acid dihydrate
-
2 M Hydrochloric acid
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine (10 mmol) and oxalic acid dihydrate (12 mmol) is prepared in 50 mL of 2 M aqueous hydrochloric acid.
-
The reaction mixture is heated under reflux for 3-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, allowing the product to precipitate out of the solution.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.
-
The crude product is then washed with a small amount of cold ethanol.
-
The solid is dried under vacuum to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]
Biological Activity and Therapeutic Potential
Quinoxaline-2,3-dione derivatives are renowned for their activity as competitive antagonists at the AMPA receptor.[2][8] By blocking the binding of the excitatory neurotransmitter glutamate, these compounds can modulate synaptic transmission and neuronal excitability. This mechanism of action makes them promising candidates for a variety of neurological and psychiatric conditions.
-
Neuroprotection: Overactivation of AMPA receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke, trauma, and in neurodegenerative diseases.[9] Antagonists like 6-bromoquinoxaline-2,3-dione derivatives can prevent this excitotoxic cascade, offering a neuroprotective effect.[9][10][11]
-
Anticonvulsant Activity: The hyperexcitability of neurons is a hallmark of epilepsy. By dampening fast excitatory neurotransmission, AMPA antagonists have demonstrated significant anticonvulsant properties in various preclinical models.[12][13][14]
-
Other Activities: Beyond their effects on the CNS, various quinoxaline derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][15]
Signaling Pathway of AMPA Receptor Antagonism
Glutamate binding to the AMPA receptor opens a cation channel, leading to Na+ influx and neuronal depolarization.[16] In some subunit compositions, Ca2+ can also permeate the channel.[17] This activation can trigger downstream signaling cascades, such as the Lyn-MAPK pathway, which influences gene expression and synaptic plasticity.[1] this compound derivatives act by competitively binding to the glutamate site, preventing these downstream events.
Quantitative Data on Quinoxaline-2,3-dione Derivatives
The potency and selectivity of quinoxaline-2,3-dione derivatives are typically quantified through receptor binding assays and in vivo models of neurological disease. The following tables summarize representative data for this class of compounds, including close analogs, to illustrate their pharmacological profile.
Table 1: AMPA Receptor Binding Affinity
This table presents the inhibitory constants (Ki) or IC50 values for various quinoxaline-2,3-dione derivatives at the AMPA receptor. Lower values indicate higher binding affinity.
| Compound Name/Structure | Substitution Pattern | Ki or IC50 (µM) | Selectivity vs. NMDA | Reference |
| YM90K | 6-(1H-imidazol-1-yl)-7-nitro | 0.084 | >100-fold | [18] |
| 11a | 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro | 0.021 | >100-fold | [18] |
| NBQX | 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | 0.060 | High | [18] |
| DNQX | 6,7-dinitro | ~0.2 | Moderate | [2][19] |
| CNQX | 6-cyano-7-nitro | ~0.3 | Moderate | [9] |
Table 2: In Vivo Anticonvulsant Activity
This table shows the efficacy of quinoxaline derivatives in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
| Compound Class | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
| 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones | Mouse | MES | 17.0 | 243.9 | [20] |
| 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones | Mouse | MES | 31.7 | >220 | [20] |
| Quinazolinone Derivatives | Mouse | sc-PTZ | 510.5 (mmol/kg) | Not specified | [20] |
| 4H-chromene Derivatives | Rat | MES | 100-300 | Not specified | [14] |
Note: This data represents various heterocyclic compounds with anticonvulsant properties, highlighting the therapeutic potential of classes related to quinoxalines.
Key Experimental Methodologies
Protocol: [3H]AMPA Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.[18]
Materials:
-
Rat whole brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]AMPA (radioligand)
-
Test compounds (e.g., 6-bromoquinoxaline-2,3-dione derivatives)
-
Non-specific binding control (e.g., L-glutamate at high concentration)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes. Wash the pellet by resuspension and centrifugation multiple times.
-
Assay Incubation: In test tubes, combine the prepared membrane suspension, [3H]AMPA (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of L-glutamate.
-
Incubation: Incubate the mixture at 4°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some quinoxaline derivatives | Moroccan Journal of Chemistry [revues.imist.ma]
- 7. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AMPA receptor - Wikipedia [en.wikipedia.org]
- 17. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 18. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromoquinoxaline-2,3(1H,4H)-dione: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione class. This class of molecules is well-recognized for its potent antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established activities of its structural analogs. The document details its primary molecular targets, the downstream signaling pathways it modulates, and relevant experimental protocols. Due to the limited availability of specific quantitative data for the 6-bromo derivative, this guide leverages data from closely related and extensively studied quinoxaline-diones to infer its pharmacological profile.
Core Mechanism of Action: Glutamate Receptor Antagonism
The primary mechanism of action of the quinoxaline-2,3-dione scaffold is competitive antagonism at the glutamate binding site of ionotropic glutamate receptors.[1] These receptors are crucial for fast excitatory neurotransmission in the central nervous system.
AMPA Receptor Antagonism
Quinoxaline-2,3-diones are potent competitive antagonists of AMPA receptors.[1] They bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation and the subsequent influx of sodium and calcium ions. This inhibitory action modulates excitatory synaptic transmission. The well-studied analog, 6,7-dinitroquinoxaline-2,3-dione (DNQX), is a classic example of this class of antagonists.[1]
NMDA Receptor Antagonism
In addition to their effects on AMPA receptors, some quinoxaline-2,3-diones also exhibit antagonistic activity at the glycine co-agonist site of the NMDA receptor. This site must be occupied for the receptor to be activated by glutamate. By blocking the glycine binding site, these compounds can inhibit NMDA receptor function, which is involved in synaptic plasticity and excitotoxicity.
Quantitative Data (Inferred from Analogs)
| Compound | Target Receptor | Assay Type | Value (µM) |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA Receptor | [3H]AMPA Binding | IC50: ~0.1-0.5 |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA Receptor | [3H]AMPA Binding | IC50: ~0.2-0.6 |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | NMDA Receptor (Glycine Site) | [3H]Glycine Binding | Ki: ~1-5 |
Potential Kinase Inhibitory Activity
The quinoxaline scaffold is also present in a number of kinase inhibitors. While the primary target of this compound is considered to be glutamate receptors, its potential to inhibit various protein kinases should not be overlooked. Further screening would be necessary to determine its specific kinase inhibition profile.
Signaling Pathways
By antagonizing AMPA and NMDA receptors, this compound is expected to modulate downstream signaling cascades that are crucial for neuronal function and survival.
Inhibition of Excitatory Postsynaptic Potentials
The most direct consequence of AMPA receptor antagonism is the reduction of fast excitatory postsynaptic potentials (EPSPs), leading to a decrease in neuronal excitability.
Caption: AMPA Receptor Antagonism Workflow.
Modulation of the ERK1/2 Signaling Pathway
Glutamate receptor activation can trigger the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. Antagonism of these receptors by compounds like this compound can lead to the downregulation of this pathway.
Caption: Inhibition of ERK1/2 Signaling Pathway.
Experimental Protocols
The following are generalized protocols for assays that would be essential for characterizing the mechanism of action of this compound.
AMPA Receptor Binding Assay
This assay is used to determine the binding affinity of the compound to AMPA receptors.
Caption: AMPA Receptor Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation.
-
Binding Assay: In a final volume of 500 µL, incubate the prepared membranes with a fixed concentration of [3H]AMPA and a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of a known AMPA receptor agonist (e.g., L-glutamate).
-
Incubation and Filtration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Kinase Inhibition Assay
A generalized protocol to screen for kinase inhibitory activity.
References
Core Technical Guide: 6-Bromoquinoxaline-2,3(1H,4H)-dione - Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a key heterocyclic intermediate in pharmaceutical research and development. This document outlines standard experimental methodologies for characterizing its physicochemical properties and discusses its potential role in relevant biological pathways.
Introduction to this compound
This compound is a synthetic organic compound featuring a quinoxaline core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and neuroprotective agents. The bromine substituent on the benzene ring of this compound offers a valuable handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. A comprehensive understanding of its solubility and stability is paramount for its effective utilization in both research and development settings.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | N/A |
| Molecular Weight | 241.04 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Boiling Point | 302.7 °C at 760 mmHg | N/A |
| Storage Conditions | Room temperature, dry, sealed container | N/A |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, a qualitative assessment and standardized experimental protocols can be employed to determine its solubility profile.
Predicted Solubility
Based on its chemical structure, which contains both polar (two amide groups) and non-polar (brominated benzene ring) moieties, this compound is expected to have limited solubility in water and higher solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C and 37 °C).
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Vials with screw caps
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L for each solvent.
-
Sample Solubility Data Presentation
The following table provides a template for presenting the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Example Value] | [Example Value] |
| PBS (pH 7.4) | 37 | [Example Value] | [Example Value] |
| 0.1 N HCl | 25 | [Example Value] | [Example Value] |
| 0.1 N NaOH | 25 | [Example Value] | [Example Value] |
| Methanol | 25 | [Example Value] | [Example Value] |
| Ethanol | 25 | [Example Value] | [Example Value] |
| DMSO | 25 | [Example Value] | [Example Value] |
Stability Profile
The chemical stability of this compound is a critical parameter for its handling, storage, and application in drug development. Stability studies are essential to identify potential degradation pathways and to establish a suitable re-test period.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Experimental Protocol for Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Store the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at specified time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
-
Store the solution at room temperature or a slightly elevated temperature.
-
Withdraw samples at specified time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature.
-
Withdraw samples at specified time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
-
Analysis:
-
The percentage of degradation should be calculated at each time point.
-
The purity of the stressed samples should be determined, and any significant degradation products should be identified and characterized if possible.
Sample Stability Data Presentation
The results of the stability studies can be summarized in the following table.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 h | 60 | [Example Value] | [Example Value] |
| 0.1 N NaOH | 8 h | 25 | [Example Value] | [Example Value] |
| 3% H₂O₂ | 24 h | 25 | [Example Value] | [Example Value] |
| Heat (Solid) | 7 days | 60 | [Example Value] | [Example Value] |
| Light Exposure | 1.2 million lux hours | 25 | [Example Value] | [Example Value] |
Biological Context and Signaling Pathways
Quinoxaline derivatives have been shown to interact with various biological targets. While the specific signaling pathways involving this compound are not yet fully elucidated, related quinoxaline compounds have been reported to modulate inflammatory pathways. For instance, certain quinoxaline derivatives have been shown to suppress Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in the innate immune response and inflammation.
TLR4 Signaling Pathway
The following diagram illustrates a simplified representation of the TLR4 signaling pathway, a potential target for quinoxaline-based compounds.
The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline-2,3-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor, and exhibiting antimicrobial, and anticancer properties. This technical guide provides an in-depth review of the core synthetic methodologies for quinoxaline-2,3-diones, presenting detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in this field.
Core Synthetic Strategies
The synthesis of quinoxaline-2,3-diones predominantly relies on the cyclocondensation of an ortho-phenylenediamine with a two-carbon synthon, typically oxalic acid or its derivatives. Over the years, numerous modifications and novel approaches have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. The most prominent methods include classical condensation, microwave-assisted synthesis, and solvent-free "green" chemistry approaches.
Classical Condensation with Oxalic Acid and its Derivatives
The most traditional and widely used method for preparing quinoxaline-2,3-diones is the condensation of an o-phenylenediamine with oxalic acid or diethyl oxalate.
a) Condensation with Oxalic Acid: This reaction is typically performed under acidic conditions with heating. The acidic catalyst facilitates the dehydration and subsequent cyclization to form the desired dione.
b) Condensation with Diethyl Oxalate: Diethyl oxalate serves as a less harsh alternative to oxalic acid and can often provide cleaner reactions and higher yields. This method can be performed with or without a catalyst, often under reflux or by rotary evaporation at elevated temperatures.[1]
Green Synthetic Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of quinoxaline-2,3-diones, solvent-free grinding and microwave-assisted synthesis have emerged as powerful green alternatives.
a) Solvent-Free Grinding: This method involves the simple grinding of a substituted o-phenylenediamine and oxalic acid dihydrate at room temperature.[2] The reaction proceeds in the solid state, often initiated by the formation of a melt, and circumvents the need for hazardous solvents.[2]
b) Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoxaline derivatives.[3][4] This technique provides rapid and uniform heating, leading to efficient cyclocondensation.
Oxidative Cyclization Methods
An alternative approach involves the oxidative cyclization of α-hydroxy ketones with 1,2-diamines. This method often employs a catalyst to facilitate the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, which then undergoes condensation with the diamine.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods described, allowing for a clear comparison of their efficiencies.
Table 1: Synthesis of Quinoxaline-2,3-dione via Classical Condensation
| o-Phenylenediamine Derivative | Reagent | Solvent/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Oxalic acid dihydrate | 4 N HCl (aq) | Reflux | 15 min | Not specified | [5] |
| o-Phenylenediamine | Diethyl oxalate | Neat, rotary evaporation | 80 | Overnight | 40 | [1] |
| 2-Aminodiphenylamine | Diethyl oxalate | Neat, rotary evaporation | 90 | 4 h | 37 | [1] |
Table 2: Green Synthesis of Quinoxaline-2,3-dione Derivatives
| o-Phenylenediamine Derivative | Reagent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 15 min | 92 | [2] |
| 4-Methyl-1,2-phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 10 min | 94 | [2] |
| 4-Nitro-1,2-phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 30 min | 78 | [2] |
| 4,5-Dimethyl-1,2-phenylenediamine | Oxalic acid dihydrate | Grinding | Room Temperature | 10 min | 95 | [2] |
| Pyridine-2,3-diamine | 1-Phenyl-propane-1,2-dione | Microwave (MgBr2·OEt2) | Not specified | 1-2.5 min | Good yields | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione via Classical Condensation
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 N Hydrochloric acid
-
Cold water
Procedure:
-
In a 250 mL round-bottomed flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).[5]
-
Heat the mixture to reflux using a heating mantle for 15 minutes.[5]
-
Cool the reaction mixture until a precipitate forms.[5]
-
Filter the precipitate under vacuum and wash it with cold water.[5]
-
Dry the product under vacuum.[5]
-
Record the yield and melting point of the product and obtain its IR spectrum for characterization.[5]
Protocol 2: Synthesis of Quinoxaline-2,3-dione via Solvent-Free Grinding
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Water or water/ethanol (1:1) mixture for crystallization
Procedure:
-
In a mortar, thoroughly grind a mixture of oxalic acid dihydrate (1 mmol, 0.126 g) and o-phenylenediamine (1 mmol, 0.108 g) with a pestle at room temperature in an open atmosphere.[2]
-
Continue grinding until the mixture turns into a melt.[2]
-
Continue to grind the mixture occasionally for the period indicated for the specific substrate (refer to original literature for substituted diamines).[2]
-
Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[2]
Protocol 3: Microwave-Assisted Synthesis of Substituted Quinoxalines
Materials:
-
Substituted-o-Phenylenediamines
-
1,2-Diketones
-
Magnesium bromide etherate (MgBr2·OEt2)
-
Quartz tube
-
Teflon vial with screw cap
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Chloroform for recrystallization
Procedure:
-
Place the substituted-o-phenylenediamine (0.001 mol), 1,2-diketone (0.001 mol), and MgBr2·OEt2 (0.004 mol) in a quartz tube.[3]
-
Insert the quartz tube into a Teflon vial and screw the cap on tightly.[3]
-
Subject the vial to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture and extract it with ethyl acetate (2 x 20 mL).[3]
-
Wash the organic layer with water (2 x 10 mL).[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]
-
Recrystallize the crude product from chloroform.[3]
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of quinoxaline-2,3-diones, highlighting the key steps from starting materials to the final product.
Caption: General workflow for quinoxaline-2,3-dione synthesis.
Logical Relationship of Synthetic Methods
This diagram illustrates the logical relationship between the different synthetic approaches for quinoxaline-2,3-diones, categorizing them based on the reaction conditions.
Caption: Classification of quinoxaline-2,3-dione synthetic methods.
References
The Discovery and Development of 6-Bromoquinoxaline-2,3(1H,4H)-dione and its Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of a promising class of AMPA receptor modulators.
Introduction
The quinoxaline-2,3(1H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among these, the discovery of their potent antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has positioned these compounds as promising candidates for the treatment of various neurological and neurodegenerative disorders. This technical guide focuses on the discovery, synthesis, and biological evaluation of 6-bromoquinoxaline-2,3(1H,4H)-dione and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds.
Synthesis of this compound and its Analogs
The core structure of this compound is typically synthesized through a cyclocondensation reaction between a substituted o-phenylenediamine and an α-dicarbonyl compound. The key starting material for the title compound is 4-bromo-1,2-phenylenediamine.
Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
This protocol outlines the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione from 4-bromo-o-phenylenediamine and oxalic acid.[1]
Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine
Multiple methods exist for the synthesis of 4-bromo-1,2-phenylenediamine. One common approach involves the bromination of o-phenylenediamine, often with a protecting group strategy to control regioselectivity.
-
Method A: Direct Bromination with Protection. [2][3]
-
A mixture of o-phenylenediamine, acetic acid, and acetic anhydride is cooled in an ice bath.
-
A solution of bromine in acetic acid is added dropwise to the mixture.
-
The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-55°C) for a specified time.
-
The mixture is then poured into an ice-water solution containing sodium hydrogensulfite to quench excess bromine.
-
The resulting precipitate, the diacetylated intermediate, is collected and subsequently hydrolyzed using a strong base (e.g., sodium hydroxide) in a suitable solvent like methanol to yield 4-bromo-o-phenylenediamine.
-
-
Method B: Bromination using Sodium Bromide and Hydrogen Peroxide. [4][5]
-
o-Phenylenediamine is reacted with acetic anhydride in glacial acetic acid to form the diacetylated derivative.
-
Sodium bromide is added to the reaction mixture.
-
Hydrogen peroxide is then added dropwise, leading to the in-situ generation of bromine and subsequent bromination of the aromatic ring.
-
The reaction is monitored until completion, after which the mixture is poured into ice water containing sodium sulfite.
-
The precipitated 4-bromo-o-phenyl diacetyl amide is collected and hydrolyzed with aqueous sodium hydroxide in methanol to afford 4-bromo-o-phenylenediamine.
-
Step 2: Cyclocondensation with Oxalic Acid [1]
-
A powdered mixture of 4-bromo-o-phenylenediamine and oxalic acid dihydrate is heated, often in the presence of an acid catalyst such as hydrochloric acid.
-
The reaction can be performed under reflux conditions in a suitable solvent or, for a greener approach, by grinding the reactants together under solvent-free conditions.[6]
-
Upon cooling, the product, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, precipitates out of the reaction mixture.
-
The solid is collected by filtration, washed with water, and can be further purified by recrystallization, for example, from a 5% NaOH solution followed by acidification with dilute HCl.[6]
Synthesis of Analogs
The synthesis of analogs of this compound can be achieved by:
-
Varying the Substituted o-phenylenediamine: Utilizing different substituted o-phenylenediamines in the cyclocondensation reaction allows for the introduction of various functional groups on the benzene ring of the quinoxaline-dione core.
-
N-Substitution: The nitrogen atoms at positions 1 and 4 of the quinoxaline-2,3-dione ring can be alkylated or otherwise functionalized to explore the structure-activity relationship of N-substituted derivatives.
Biological Activity and Structure-Activity Relationships (SAR)
Quinoxaline-2,3(1H,4H)-diones, including the 6-bromo derivative and its analogs, are primarily recognized for their potent and selective antagonism of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. Overstimulation of AMPA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological conditions.
AMPA Receptor Antagonism
The antagonistic activity of these compounds is typically evaluated through in vitro radioligand binding assays and in vivo models of seizure and neuroprotection.
Quantitative Data on AMPA Receptor Antagonism of Quinoxaline-2,3-dione Analogs
| Compound | R6 | R7 | Ki (µM) [³H]AMPA Binding | IC50 (µM) AMPA-evoked currents | Reference |
| DNQX | NO₂ | NO₂ | - | - | [7] |
| CNQX | CN | NO₂ | - | 0.3 | [7] |
| NBQX | NO₂ | SO₂NH₂ | - | 0.4 | [7] |
| PNQX | - | - | - | 1 | [7] |
| NS377 | - | - | - | 15 | [7] |
| 6-Bromo-analog (hypothetical) | Br | H | Data not available | Data not available |
Structure-Activity Relationship (SAR) Summary
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene moiety significantly influence the antagonist potency. Electron-withdrawing groups, such as nitro (NO₂) and cyano (CN), at positions 6 and 7 generally enhance AMPA receptor antagonism.
-
N-Substitution: N-alkylation or the introduction of other functional groups at the N1 and N4 positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Signaling Pathways
The therapeutic effects of this compound and its analogs are mediated through the modulation of the AMPA receptor signaling pathway.
AMPA Receptor Signaling Pathway
Caption: AMPA Receptor Signaling and Antagonism.
Experimental Workflows
Workflow for Synthesis of this compound
Caption: Synthesis of this compound.
Workflow for In Vitro and In Vivo Evaluation
Caption: In Vitro and In Vivo Evaluation Workflow.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay for AMPA Receptor
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.
-
Membrane Preparation:
-
Rat or mouse cortical tissue is homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]AMPA or [³H]CNQX) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled AMPA receptor antagonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Maximal Electroshock Seizure (MES) Test
The MES test is a widely used animal model to assess the anticonvulsant activity of a compound, which is indicative of its ability to prevent seizure spread.[8][9][10][11][12]
-
Animals: Male mice or rats are typically used for this assay.
-
Compound Administration: The test compound is administered to the animals via a suitable route (e.g., intraperitoneal, oral) at various doses and at a predetermined time before the seizure induction.
-
Seizure Induction:
-
Corneal electrodes are placed on the eyes of the animal, often after the application of a topical anesthetic and saline to ensure good electrical contact.
-
A high-frequency electrical stimulus (e.g., 60 Hz) of a specific current and duration (e.g., 50 mA for 0.2 seconds in mice) is delivered to induce a maximal seizure.
-
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating anticonvulsant activity.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Conclusion
This compound and its analogs represent a significant class of AMPA receptor antagonists with considerable therapeutic potential for a range of neurological disorders characterized by excessive excitatory neurotransmission. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and key experimental protocols associated with these compounds. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this promising chemical scaffold. Future research in this area will likely focus on refining the structure-activity relationships, improving pharmacokinetic profiles, and further elucidating the in vivo efficacy of these compounds in relevant disease models.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: 6-Bromoquinoxaline-2,3(1H,4H)-dione as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient aromatic core make them promising scaffolds for the development of various therapeutic agents and functional materials. Notably, the quinoxaline framework is being explored for the creation of fluorescent probes. 6-Bromoquinoxaline-2,3(1H,4H)-dione is a derivative that holds potential as a fluorescent probe, leveraging its electron-deficient core for sensing applications in biological systems.
Quantitative Data Presentation
The fluorescent properties of this compound must be empirically determined. The following table outlines the essential parameters to be measured.
| Fluorescent Property | Value | Method of Determination |
| Excitation Maximum (λex) | To be determined | Spectrofluorometry |
| Emission Maximum (λem) | To be determined | Spectrofluorometry |
| Molar Extinction Coefficient (ε) | To be determined | UV-Vis Spectrophotometry |
| Quantum Yield (Φ) | To be determined | Comparative method using a known standard (e.g., quinine sulfate)[1][2][3][4] |
| Stokes Shift | To be determined | Calculated from λex and λem |
| Photostability | To be determined | Time-lapse fluorescence microscopy |
| Optimal Concentration for Staining | To be determined | Dose-response experiments in the cell line of interest |
Experimental Protocols
Protocol 1: Determination of Spectroscopic Properties
This protocol describes the steps to measure the fundamental fluorescent characteristics of this compound.
1.1. Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions from the stock solution in the desired solvent (e.g., phosphate-buffered saline, PBS) to achieve concentrations ranging from 1 µM to 50 µM.
1.2. Measurement of Excitation and Emission Spectra: [5][6][7]
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Use a quartz cuvette for all measurements.
-
Blank the instrument with the solvent used for dilution (e.g., PBS).
-
To determine the emission spectrum, set the excitation wavelength to a preliminary value (e.g., 350 nm) and scan the emission wavelengths (e.g., from 370 nm to 700 nm). Identify the wavelength of maximum emission (λem).
-
To determine the excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths (e.g., from 250 nm to 450 nm). Identify the wavelength of maximum excitation (λex).
-
Repeat steps 4 and 5 iteratively to find the optimal λex and λem.
1.3. Determination of Quantum Yield: [1][2][4][8]
-
Select a suitable fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ has a quantum yield of 0.54).
-
Prepare a series of solutions of both the standard and the test compound with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the standard and the test compound.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The slope of these plots will be used to calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ is the quantum yield, and η is the refractive index of the solvent.
Protocol 2: General Protocol for Live Cell Imaging
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
2.1. Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Culture medium appropriate for the cell line of interest.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS+).[9]
2.2. Cell Preparation and Staining:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
Prepare the loading solution by diluting the 1 mM stock solution of this compound in pre-warmed culture medium or live-cell imaging solution to a final concentration in the range of 1-10 µM.
-
Add the loading solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.
-
After incubation, remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove excess probe.
-
Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.
2.3. Fluorescence Microscopy and Image Acquisition:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
-
Use the experimentally determined excitation and emission wavelengths to set up the appropriate filter cubes or laser lines and detectors.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, set the desired interval and duration of acquisition.
Mandatory Visualizations
Caption: Experimental workflow for using this compound as a fluorescent probe.
Caption: Hypothetical signaling pathway where the probe could be used to detect enzyme activity.
References
- 1. agilent.com [agilent.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Synthetic Routes to 6-Bromoquinoxaline-2,3(1H,4H)-dione Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 6-bromoquinoxaline-2,3(1H,4H)-dione and its N-alkylated analogs. Quinoxaline-2,3-dione derivatives are a significant class of heterocyclic compounds with a wide range of applications, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making them promising candidates for the development of novel therapies for neurodegenerative disorders.[1][2]
I. Synthetic Strategies
The synthesis of this compound analogs is primarily a two-stage process. The first stage involves the formation of the core this compound structure through the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid. The second stage focuses on the derivatization of this core, typically through N-alkylation, to generate a library of analogs.
Figure 1: General two-stage synthetic strategy for this compound analogs.
II. Experimental Protocols
A. Synthesis of this compound
This protocol describes the synthesis of the core compound, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, from 4-bromo-o-phenylenediamine and oxalic acid.[3]
Materials:
-
4-bromo-o-phenylenediamine
-
Oxalic acid
-
Hydrochloric acid (concentrated)
-
5% Sodium hydroxide solution
-
Dilute Hydrochloric acid
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine and oxalic acid is prepared in the presence of hydrochloric acid.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered and washed with water.
-
The crude product is purified by recrystallization from a 5% sodium hydroxide solution followed by acidification with dilute hydrochloric acid to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.
B. Synthesis of N-Alkylated this compound Analogs
This general protocol outlines the N-alkylation of the this compound core. Specific examples for N,N'-diethyl and N,N'-dibenzyl derivatives are provided below.
General Procedure:
-
To a solution of this compound in a suitable solvent (e.g., dimethylformamide - DMF), a base (e.g., potassium carbonate) is added.
-
The appropriate alkylating agent (e.g., iodoethane for ethyl groups, benzyl bromide for benzyl groups) is added to the mixture.
-
The reaction is stirred, often at room temperature or with gentle heating, for a specified duration.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up, which may involve pouring it into ice-water and filtering the resulting precipitate.
-
The crude product is washed and purified by recrystallization from a suitable solvent system.
Example 1: Synthesis of 1,4-Diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Note: This example uses the chloro-analog, but the procedure is applicable to the bromo-analog)
-
Reactants: 6-chloroquinoxaline-2,3(1H,4H)-dione and iodoethane.[4]
-
The condensation reaction is carried out to produce the title compound.[4]
Example 2: Synthesis of 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Note: This example uses the chloro-analog, but the procedure is applicable to the bromo-analog)
-
Reactants: 6-chloroquinoxaline-2,3(1H,4H)-dione (0.3 g, 1.52 mmol), benzyl bromide (0.4 ml), potassium carbonate (0.4 g) in DMF (20 ml).[5]
-
The reaction mixture is stirred at room temperature for 24 hours.[5]
-
The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a mixture of ethanol and chloroform (1:2 v/v) to yield the product (87%).[5]
III. Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various quinoxaline-2,3(1H,4H)-dione derivatives based on the condensation of substituted o-phenylenediamines with oxalic acid.
| Starting o-Phenylenediamine | Product | Reaction Time (min) | Yield (%) |
| o-Phenylenediamine | 1,4-Dihydro-quinoxaline-2,3-dione | 10 | 92 |
| 4-Methyl-o-phenylenediamine | 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 15 | 90 |
| 4-Chloro-o-phenylenediamine | 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | 20 | 85 |
| 4,5-Dimethyl-o-phenylenediamine | 6,7-Dimethyl-1,4-dihydro-quinoxaline-2,3-dione | 15 | 94 |
| 4-Nitro-o-phenylenediamine | 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione | 30 | 80 |
Table adapted from solvent-free grinding synthesis method.[1]
IV. Mechanism of Action: AMPA Receptor Antagonism
Quinoxaline-2,3-dione analogs are known to act as competitive antagonists at AMPA receptors. These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to AMPA receptors, these compounds can inhibit postsynaptic depolarization, which is a key mechanism in reducing excitotoxicity implicated in various neurodegenerative diseases.
Figure 2: Simplified signaling pathway showing the antagonistic action of quinoxaline-2,3-dione analogs at the AMPA receptor.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 6-Bromoquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-2,3(1H,4H)-diones are a class of heterocyclic compounds that form the core structure of various biologically active molecules. The nitrogen atoms at positions 1 and 4 of the quinoxalinedione ring are amenable to substitution, allowing for the synthesis of a diverse library of N-alkylated derivatives. This structural modification is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of 6-bromoquinoxaline-2,3(1H,4H)-dione, a versatile intermediate for the synthesis of novel therapeutic agents.
Principle of the Method
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. In the presence of a suitable base, the nitrogen atoms of the quinoxalinedione core are deprotonated to form anionic nucleophiles. These nucleophiles then react with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. Phase transfer catalysis is a highly effective method for this transformation, facilitating the reaction between the water-soluble deprotonated quinoxalinedione and the organic-soluble alkylating agent.
Experimental Protocol
Materials and Reagents
-
This compound
-
Alkylating agent (e.g., Iodoethane, Benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and the phase-transfer catalyst (e.g., BTEAC, 0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Addition of Alkylating Agent:
-
Add the alkylating agent (2.2 eq for dialkylation) to the reaction mixture dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-alkylation of a 6-substituted quinoxaline-2,3(1H,4H)-dione, based on similar reported procedures.[1]
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 equivalents |
| Alkylating Agent | e.g., Iodoethane | 2.2 equivalents for dialkylation |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | 0.1 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |
| Temperature | Reflux | Temperature may vary based on the alkylating agent. |
| Reaction Time | 4-24 hours | Monitored by TLC |
| Typical Yield | 80-95% | Yields are dependent on the specific alkylating agent and reaction conditions. |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical steps in the phase transfer catalyzed N-alkylation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This protocol provides a reliable and efficient method for the N-alkylation of this compound. The use of phase transfer catalysis allows for high yields under relatively mild conditions. This procedure can be adapted for the introduction of a wide variety of alkyl groups, making it a valuable tool for the synthesis of new quinoxalinedione derivatives for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low to no yield in the Suzuki coupling of this compound?
Low or no yield in this reaction can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Poor Substrate Solubility: this compound and its derivatives can have poor solubility in common organic solvents, hindering the reaction.
-
Base Incompatibility: The chosen base may not be strong enough to facilitate the transmetalation step effectively or may be incompatible with the substrate.[1]
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures and in the presence of water.[2][3]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.[4]
Q2: I am observing significant amounts of a byproduct that is not my desired coupled product. What could it be?
Common byproducts in Suzuki coupling reactions include:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules. Its formation is often promoted by the presence of oxygen.[4]
-
Dehalogenated Starting Material: The this compound can be reduced to quinoxaline-2,3(1H,4H)-dione. This can occur if there are sources of hydride in the reaction mixture.[2]
-
Protodeboronation Product: The boronic acid can be converted back to the corresponding arene, which will remain as an unreacted starting material from the boronic acid side.[2][3]
Q3: How do I choose the right palladium catalyst and ligand for this reaction?
The choice of catalyst and ligand is crucial. For electron-deficient heteroaromatic halides like this compound, catalyst systems that are good for activating aryl chlorides can be effective.[5]
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[6] Pd(PPh₃)₄ is often used for similar heterocyclic systems.[6]
-
Ligands: Electron-rich and bulky phosphine ligands can be beneficial, especially if oxidative addition is slow. However, for electron-deficient substrates, this step is generally faster. Standard ligands like triphenylphosphine (PPh₃) are a good starting point.
Q4: What is the recommended base and solvent system for this coupling?
Aqueous base and a polar aprotic solvent are commonly employed.
-
Bases: Weak inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are frequently used.[1][6][7] The choice of base can significantly impact the reaction yield, and screening may be necessary.[1]
-
Solvents: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, DMF/water, or THF/water.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | Inactive catalyst | * Ensure proper degassing of solvents and reaction mixture to prevent catalyst oxidation. * Use a fresh batch of palladium catalyst. * Consider a different palladium precatalyst or ligand combination. |
| Poor solubility of starting material | * Try a different solvent system, such as DMF/water or dioxane/water, and ensure the reaction is heated to improve solubility.[7] * Increase the solvent volume. | |
| Ineffective base | * Switch to a stronger base like K₃PO₄ or Cs₂CO₃. * Ensure the base is finely powdered for better reactivity. | |
| Formation of homocoupling byproduct | Presence of oxygen | * Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period. * Use freeze-pump-thaw cycles for complete oxygen removal. |
| Formation of dehalogenated byproduct | Unwanted reduction | * Ensure the solvent is not a source of hydride (e.g., isopropanol). * Consider a milder base. |
| Boronic acid decomposition (protodeboronation) | High temperature or prolonged reaction time | * Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. * Lower the reaction temperature if possible. * Reduce the reaction time. |
Experimental Protocols
General Procedure for Suzuki Coupling:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Add the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the solvent system (e.g., dioxane/water in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Reaction Conditions for Similar Heterocycles
| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Hydroxy-bromoquinazoline-2,4(1H,3H)-dione | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | dioxane/H₂O | 100 | Varies | [6] |
| Imidazo[1,2-c]quinazolines | PdCl₂(PPh₃)₂ (not specified) | K₂CO₃ (not specified) | DMF/EtOH (3:1) | 100 | Moderate to good | [7] |
| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 23-97 | [8] |
Visual Guides
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromoquinoxaline-2,3(1H,4H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromoquinoxaline-2,3(1H,4H)-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | • The compound is partially soluble in the cold solvent. • Too much solvent was used. • Premature crystallization occurred during hot filtration. | • Test a variety of recrystallization solvents to find one with a steep solubility curve (high solubility when hot, low solubility when cold). • Use a minimal amount of hot solvent to fully dissolve the crude product. • Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration. |
| Persistent Colored Impurities (Yellow/Brown Tint) | • Incomplete reaction or presence of side-products from the oxidation of the diamine starting material. • Residual starting materials (4-bromo-1,2-phenylenediamine). • Degradation of the product due to prolonged heating or exposure to light. | • Treat the solution with activated charcoal before recrystallization to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. • Perform column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. • Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). |
| Oily Residue Instead of Crystals | • Presence of impurities that inhibit crystallization. • The solvent system is not optimal for crystallization. | • Attempt to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. • Add a seed crystal of pure this compound to the cooled solution. • Re-dissolve the oil in a minimal amount of a good solvent and then add a poor solvent (an anti-solvent) dropwise until turbidity persists. Allow the solution to stand and slowly crystallize. |
| Multiple Spots on TLC After Purification | • Incomplete separation of impurities. • Co-elution of impurities with the product during column chromatography. • Decomposition of the product on the silica gel. | • Optimize the solvent system for TLC to achieve better separation between the product and impurities before attempting column chromatography. • Use a different stationary phase for chromatography, such as alumina. • Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent the degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common synthetic route is the condensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid or a derivative like diethyl oxalate. The reaction is typically carried out in an acidic medium, such as a mixture of ethanol and hydrochloric acid, and heated to reflux.
Q2: What are the expected impurities in the crude product?
Potential impurities include unreacted 4-bromo-1,2-phenylenediamine, oxalic acid, and potential side-products from the oxidation of the diamine. Incomplete cyclization can also lead to intermediate products.
Q3: Which solvents are recommended for the recrystallization of this compound?
Due to the polar nature of the dione, polar aprotic solvents are often a good starting point. Solvents to consider for recrystallization include:
-
Ethanol
-
Acetic acid
-
Dimethylformamide (DMF)
-
A mixture of ethanol and water
The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q4: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from impurities. The disappearance of starting material spots and the appearance of a single product spot indicate a successful purification.
Q5: The purified product is still colored. What can I do?
A persistent color often indicates the presence of minor, highly colored impurities. A second recrystallization, potentially with the addition of a small amount of activated charcoal, can help decolorize the product. If color persists, column chromatography is the recommended next step.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, suspend 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add a solution of oxalic acid dihydrate (1.1 equivalents) in ethanol to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or acetic acid) and heat the mixture to boiling until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
common side reactions with 6-Bromoquinoxaline-2,3(1H,4H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoquinoxaline-2,3(1H,4H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.[1] This reaction is typically carried out in an acidic medium, such as a hydrochloric acid solution, under reflux conditions.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: During the synthesis, several side reactions can occur, leading to impurities in the final product. The primary side reactions include:
-
Incomplete cyclization: This results in unreacted starting materials, 4-bromo-o-phenylenediamine and oxalic acid, remaining in the product mixture.
-
Formation of Benzimidazole Derivatives: Condensation of o-phenylenediamines with α-keto acids (a related reaction class) can sometimes yield benzimidazole derivatives as side products. While oxalic acid is not an α-keto acid, under certain conditions, related side reactions might be possible.
-
Decarboxylation: Although more common in quinoxaline carboxylic acids, decarboxylation of the dione structure under harsh acidic conditions or elevated temperatures could potentially occur, leading to degradation products.[2]
Q3: How can I purify the crude this compound?
A3: Purification of the crude product is essential to remove unreacted starting materials and side products. A common and effective method is recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems for quinoxaline derivatives include ethanol, methanol, or mixtures of ethanol and water. Washing the filtered product with distilled water is also a crucial step to remove any remaining acid catalyst.[3]
Q4: What are some common impurities that might be present in the 4-bromo-o-phenylenediamine starting material?
A4: The purity of the starting material, 4-bromo-o-phenylenediamine, is crucial for a clean reaction. Impurities can arise from its synthesis, which often involves the bromination of o-phenylenediamine. Potential impurities could include isomers (e.g., 3-bromo-o-phenylenediamine) or di-brominated species. It is recommended to use a highly pure starting material to minimize side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Impure starting materials. 4. Loss of product during workup and purification. | 1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). 2. Optimize the reflux time and ensure the temperature is maintained. 3. Verify the purity of 4-bromo-o-phenylenediamine and oxalic acid. 4. Minimize transfers and use appropriate recrystallization techniques to reduce loss. |
| Product is colored (e.g., black solid) | 1. Formation of colored polymeric byproducts. 2. Oxidation of the starting material or product. 3. Presence of residual acid. | 1. Ensure the reaction is not overheated. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Thoroughly wash the crude product with water to remove any residual acid catalyst before recrystallization.[3] |
| Presence of multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of side products. | 1. Increase the reaction time or temperature moderately. 2. Refer to the potential side reactions mentioned in the FAQs. Isolate and characterize the major side product if possible to identify its structure. |
| Difficulty in recrystallization | 1. Inappropriate solvent system. 2. Product is too soluble or insoluble in the chosen solvent. | 1. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their mixtures with water). 2. Use a solvent pair for recrystallization if a single solvent is not effective. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the condensation reaction of 4-bromo-o-phenylenediamine and oxalic acid.[1][3]
Materials:
-
4-bromo-o-phenylenediamine
-
Oxalic acid
-
4N Hydrochloric acid
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-bromo-o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).
-
Add 4N hydrochloric acid to the flask. The volume should be sufficient to create a stirrable slurry.
-
Heat the mixture to reflux and maintain the reflux for 5 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filtered solid thoroughly with distilled water to remove any residual hydrochloric acid.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromoquinoxaline-2,3(1H,4H)-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and oxalic acid. This reaction is typically carried out in an acidic medium with heating.
Q2: What are the key factors influencing the yield of the synthesis?
Several factors can significantly impact the final yield:
-
Purity of Reactants: Starting with high-purity 4-bromo-1,2-phenylenediamine and oxalic acid is crucial to minimize side reactions.
-
Reaction Temperature and Time: Both conventional heating and microwave irradiation can be employed. Optimizing the temperature and duration of the reaction is critical for driving the reaction to completion while minimizing degradation.
-
Choice of Acid Catalyst and Solvent: The reaction is typically performed in an aqueous acidic solution, with hydrochloric acid being a common choice. The concentration of the acid can affect the reaction rate.
-
Purification Method: Efficient isolation and purification of the product are essential for obtaining a high final yield of pure this compound.
Q3: Can microwave-assisted synthesis improve the yield?
Yes, microwave-assisted synthesis has been reported to be an effective method for preparing quinoxaline derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[1] The rapid and uniform heating provided by microwaves can enhance the reaction rate and minimize the formation of degradation byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Conventional Heating: Ensure the reaction is refluxed for a sufficient duration (e.g., 5 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Microwave Synthesis: Optimize the microwave power and irradiation time. A few minutes under appropriate conditions can often suffice.[3] |
| Sub-optimal reaction conditions. | - Adjust the concentration of the acid catalyst (e.g., 4N HCl).[2]- Ensure efficient stirring to promote reactant interaction. | |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged reaction times, especially with conventional heating.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, although many procedures are successful in air. | |
| Loss of product during workup and purification. | - Carefully collect the precipitate by filtration.- Wash the product with an appropriate solvent (e.g., cold water) to remove impurities without dissolving a significant amount of the product. | |
| Product is Impure (Discolored/Contains side products) | Impure starting materials. | - Use high-purity 4-bromo-1,2-phenylenediamine and oxalic acid. Recrystallize or purify starting materials if necessary. |
| Side reactions due to incorrect stoichiometry. | - Ensure accurate measurement of reactants. An excess of one reactant can lead to the formation of side products. | |
| Inefficient purification. | - Recrystallize the crude product from a suitable solvent system. Common solvents for recrystallization of similar compounds include ethanol, dimethylformamide (DMF), or mixtures with water. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | - After the reaction is complete, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, carefully concentrate the reaction mixture under reduced pressure to induce crystallization. |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol is adapted from the high-yield synthesis of the analogous 6-chloroquinoxaline-2,3(1H,4H)-dione.[2]
Materials:
-
4-bromo-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4N Hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.2 equivalents).
-
Add a sufficient volume of 4N hydrochloric acid to ensure the reactants are submerged and can be stirred effectively.
-
Heat the mixture to reflux (approximately 100°C) with constant stirring for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any remaining acid and water-soluble impurities.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: Based on the synthesis of the chloro-analog, a yield of over 90% can be anticipated.[2]
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for a more rapid synthesis.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Dilute hydrochloric acid
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.2 equivalents).
-
Add a minimal amount of dilute hydrochloric acid.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). Optimization of these parameters is recommended.
-
After irradiation, cool the vessel to room temperature.
-
Isolate the product as described in the conventional protocol (steps 6-8).
Data Presentation
Table 1: Comparison of Synthetic Methods for Quinoxaline-2,3-diones
| Method | Typical Reaction Time | Reported Yields (for analogous compounds) | Key Advantages |
| Conventional Heating | Several hours (e.g., 5 hours) | High (e.g., 94% for 6-chloro derivative[2]) | Simple setup, well-established. |
| Microwave Irradiation | Minutes (e.g., 5-15 minutes) | Often higher than conventional methods | Rapid, energy-efficient, potentially higher yields.[1] |
Visualizations
Experimental Workflow for Conventional Synthesis
Caption: Workflow for the conventional synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione and its derivatives. This guide addresses common challenges, offers detailed experimental protocols, and answers frequently asked questions.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of starting materials: The 4-bromo-1,2-diaminobenzene may be oxidized or contain impurities. Oxalic acid may not be anhydrous. 3. Suboptimal reaction conditions: The acidic catalyst may be too dilute or inappropriate for the substrate. Electron-withdrawing groups like bromine can decrease reactivity, potentially leading to lower yields.[1] | 1. Increase reaction time and/or temperature. Consider using microwave irradiation for a more efficient reaction.[2][3] 2. Use freshly purified 4-bromo-1,2-diaminobenzene. Ensure oxalic acid is anhydrous by drying before use. 3. Use a stronger acid catalyst or a higher concentration. For substrates with electron-withdrawing groups, a higher reaction temperature may be necessary. |
| Product is a Dark, Intractable Tar | 1. Side reactions/polymerization: Excessive heat or prolonged reaction times can lead to decomposition and polymerization of starting materials or product. 2. Oxidation of the diamine: 1,2-diaminobenzenes are susceptible to air oxidation, especially at elevated temperatures. | 1. Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials: Incomplete reaction can leave starting materials in the crude product. 2. Formation of side products: Potential side products include polybrominated quinoxalinediones if the starting diamine is impure. 3. Poor solubility of the product: The product may be sparingly soluble in common recrystallization solvents. | 1. Optimize the reaction to ensure complete conversion. Unreacted diamine can sometimes be removed by washing with a dilute acid. 2. Purify the 4-bromo-1,2-diaminobenzene before the condensation reaction. 3. Screen a variety of solvents for recrystallization. A solvent mixture may be required. Consider trituration with an appropriate solvent to remove impurities. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in reagent quality: Different batches of reagents may have varying purity. 2. Inconsistent reaction setup: Minor changes in reaction conditions (e.g., heating rate, stirring speed) can affect the outcome. | 1. Use reagents from a reliable source and characterize them before use. 2. Maintain a detailed and consistent experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the condensation reaction between 4-bromo-1,2-diaminobenzene and a 1,2-dicarbonyl compound, typically oxalic acid or its derivatives.[4] This reaction is usually carried out in the presence of an acid catalyst.
Q2: How does the bromine substituent affect the reaction?
The bromine atom is an electron-withdrawing group, which can deactivate the benzene ring of the 4-bromo-1,2-diaminobenzene. This can make the cyclization reaction slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good yields compared to unsubstituted o-phenylenediamine.[1]
Q3: What are the advantages of using microwave-assisted synthesis?
Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2][3] This is due to the efficient and uniform heating provided by microwave irradiation.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the chemical structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point.
Q5: Are there any specific safety precautions I should take?
Yes. 4-bromo-1,2-diaminobenzene is a suspected mutagen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Reactions should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar quinoxalinediones.
Materials:
-
4-bromo-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Hydrochloric acid (4 M)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in a mixture of ethanol (20 mL) and 4 M hydrochloric acid (10 mL).
-
Add oxalic acid dihydrate (1.26 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or acetic acid) to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol offers a more rapid and efficient synthesis.
Materials:
-
4-bromo-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).
-
Add glacial acetic acid (10 mL) as the solvent and energy transfer medium.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 10-20 minutes. The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product if necessary and dry under vacuum.
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Potential Side Reactions
Caption: Potential side reactions in the synthesis pathway.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing byproduct formation in 6-Bromoquinoxaline-2,3(1H,4H)-dione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time. | Ensure complete dissolution of starting materials. Optimize reaction temperature (reflux is common).[1] Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Presence of Unreacted 4-bromo-o-phenylenediamine | Insufficient heating; Short reaction time; Inefficient mixing. | Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration.[1] Use a suitable solvent to ensure homogeneity. Employ efficient stirring throughout the reaction. |
| Formation of a Dark, Insoluble Byproduct | Polymerization or decomposition of starting materials or product at high temperatures. | Avoid excessive heating. Use a solvent with an appropriate boiling point to control the reaction temperature. Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product Contamination with a More Polar Impurity (Visible on TLC) | Incomplete cyclization leading to the formation of N-(2-amino-5-bromophenyl)oxalamic acid. | Ensure acidic conditions are maintained throughout the reaction to facilitate complete cyclization. Increase the reaction time or temperature cautiously while monitoring for decomposition. |
| Product is Difficult to Purify by Recrystallization | Presence of multiple byproducts with similar solubility to the desired product. | Column chromatography may be necessary for effective purification. Experiment with different solvent systems for recrystallization (e.g., ethanol, acetic acid, or mixtures). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the cyclocondensation reaction of 4-bromo-o-phenylenediamine with oxalic acid.[1][2] This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and often involves heating under reflux.[1][3]
Q2: What are the potential byproducts in this reaction?
A2: While specific literature on byproducts for this exact compound is limited, based on the reactivity of the starting materials, potential byproducts could include:
-
Incomplete cyclization product: N-(2-amino-5-bromophenyl)oxalamic acid may form if the second cyclization step does not complete.
-
Polymeric materials: Overheating or prolonged reaction times can lead to the formation of insoluble, dark-colored polymeric byproducts.
-
Oxidation products: If the reaction is not performed under an inert atmosphere, oxidation of the o-phenylenediamine starting material can occur.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential byproducts. The disappearance of the 4-bromo-o-phenylenediamine spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the recommended purification method for the crude product?
A4: Recrystallization is the most common method for purifying crude this compound. Suitable solvents for recrystallization include ethanol, acetic acid, or dimethylformamide (DMF). If recrystallization does not yield a product of sufficient purity, silica gel column chromatography may be employed.
Q5: What analytical techniques can be used to confirm the identity and purity of the final product?
A5: The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the chemical structure of the desired product and identifying any impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and quantify any impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on the common cyclocondensation reaction.[1][2]
Materials:
-
4-bromo-o-phenylenediamine
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-o-phenylenediamine and oxalic acid dihydrate in a suitable solvent such as aqueous ethanol.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low yield or impurity issues.
References
- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalyst for 6-Bromoquinoxaline-2,3(1H,4H)-dione Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed coupling reactions for 6-Bromoquinoxaline-2,3(1H,4H)-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: The following experimental protocols and optimization tables are based on studies conducted on structurally related quinoxaline, quinoline, and other heterocyclic systems. While these provide a strong starting point, optimization for this compound may be required to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are commonly used for the functionalization of this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of aryl bromides like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q2: What are the key parameters to consider when optimizing these coupling reactions?
A2: The critical parameters for optimization include:
-
Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for catalytic activity and stability.
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction rate and yield.[1]
-
Solvent: The polarity and boiling point of the solvent (e.g., Toluene, Dioxane, DMF, THF) affect the solubility of reactants and the reaction temperature.
-
Temperature: Reaction temperature influences the rate of reaction and the stability of the catalyst and reactants.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent product degradation.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the presence of any side products.
-
High-Performance Liquid Chromatography (HPLC): Allows for quantitative analysis of the reaction mixture.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider in-situ reduction of a Pd(II) source.[2] |
| Inappropriate Ligand | Screen different phosphine ligands. For electron-rich quinoxalines, bulky, electron-rich ligands like XPhos or SPhos may be effective. |
| Incorrect Base | The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[3] |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A mixture of solvents (e.g., Dioxane/Water) is often used.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Decomposition of Boronic Acid | Use fresh boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable. |
| Oxygen Contamination | Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen) to prevent oxidation of the catalyst.[5] |
Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)
| Potential Cause | Troubleshooting Step |
| Excessive Catalyst Loading | Reduce the palladium catalyst loading. |
| High Reaction Temperature | Lower the reaction temperature. |
| Presence of Oxygen | Ensure the reaction is performed under an inert atmosphere. |
| Incorrect Base | A weaker base might reduce the rate of homocoupling. |
Buchwald-Hartwig Amination
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Use a pre-catalyst or ensure complete reduction of the Pd(II) source. Some amines can inhibit the catalyst. |
| Ligand Selection | Screen a variety of ligands. Biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for challenging substrates.[6] |
| Base Incompatibility | Strong bases like NaOtBu or KOtBu are often required. However, they may not be compatible with all functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, possibly at higher temperatures.[1] |
| Solvent Effects | Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the amine and the base.[7] |
| Steric Hindrance | For sterically hindered amines or aryl halides, more bulky ligands and higher temperatures may be necessary. |
Issue 2: Dehalogenation of the Starting Material
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are anhydrous. |
| Type of Base | Some bases can promote dehalogenation. Try switching to a different base. |
| Ligand Choice | Certain ligands may favor the dehalogenation pathway. Screen alternative ligands. |
Sonogashira Coupling
Issue 1: Poor Reaction Yield
| Potential Cause | Troubleshooting Step |
| Inactive Palladium or Copper Catalyst | Use fresh Pd and Cu(I) catalysts. Ensure the copper co-catalyst is added.[8][9] |
| Inappropriate Ligand | Phosphine ligands like PPh₃ or P(t-Bu)₃ are commonly used. For challenging substrates, consider more specialized ligands.[4] |
| Base is not Suitable | An amine base like triethylamine or diisopropylamine is typically used, often as the solvent.[6] |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction. Running the reaction under strictly anaerobic conditions and using a copper-free protocol can minimize this.[4] |
| Low Reaction Temperature | While many Sonogashira reactions proceed at room temperature, heating may be required for less reactive substrates.[10] |
Experimental Protocols (Based on Analogous Systems)
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.) is placed in a reaction vessel. A degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) is added. The mixture is stirred under an inert atmosphere (Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a certain time (e.g., 6-24 h). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction tube are added this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.). The tube is evacuated and backfilled with an inert gas three times. The amine (1.1-1.2 eq.) and a dry, degassed solvent (e.g., Toluene or Dioxane) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 4-24 h). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[3][11]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%) is taken in a flask. The flask is evacuated and filled with an inert gas. A degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added, followed by the terminal alkyne (1.1-1.5 eq.). The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.[12]
Data Presentation: Optimization Tables (Based on Analogous Systems)
Table 1: Suzuki-Miyaura Coupling Optimization for a Bromo-Heterocycle
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 110 | 60 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 88 |
Table 2: Buchwald-Hartwig Amination Optimization for a Bromo-Quinoxaline Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 65 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.2) | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ (2) | THF | 80 | 70 |
Table 3: Sonogashira Coupling Optimization for a Bromo-Quinoxaline Derivative
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | RT | 85 |
| 2 | Pd(OAc)₂ (2) | CuI (1) | i-Pr₂NH | DMF | 60 | 78 |
| 3 | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | Et₃N | 50 | 90 |
| 4 | Pd(PPh₃)₂Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 80 | 65 (Copper-free) |
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield palladium-catalyzed coupling reactions.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. kbfi.ee [kbfi.ee]
Validation & Comparative
A Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione and Other Quinoxaline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, 6-bromoquinoxaline-2,3(1H,4H)-dione has emerged as a versatile building block for the development of novel therapeutic agents. This guide provides an objective comparison of this compound with other key quinoxaline derivatives, supported by experimental data, to aid researchers in their drug discovery endeavors.
Synthesis of Quinoxaline-2,3-dione Derivatives
The fundamental method for synthesizing the quinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[1][2] This straightforward approach allows for the introduction of various substituents on the benzene ring, leading to a diverse library of compounds.
A general workflow for the synthesis is depicted below:
Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
A common method for the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.[1]
Materials:
-
4-bromo-o-phenylenediamine
-
Oxalic acid
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine and oxalic acid is prepared in a suitable reaction vessel.
-
Concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the precipitate is filtered, washed with water, and then with ethanol.
-
The crude product is purified by recrystallization from an appropriate solvent.
Performance Comparison in Key Therapeutic Areas
Quinoxaline derivatives have shown significant promise in several therapeutic areas, primarily as AMPA receptor antagonists, kinase inhibitors, and antimicrobial agents. The following sections compare the performance of this compound and its analogs with other notable quinoxaline derivatives.
AMPA Receptor Antagonism
Quinoxaline-2,3-diones are a well-established class of competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3] Over-activation of AMPA receptors is implicated in various neurological disorders, making their antagonists promising therapeutic candidates for conditions like epilepsy and neurodegenerative diseases.
The general mechanism involves the binding of the antagonist to the ligand-binding domain of the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate.
Comparative Activity of Quinoxaline-2,3-dione Derivatives as AMPA Receptor Antagonists
| Compound | Structure | IC50 (µM) [Receptor Binding] | Reference |
| This compound | 6-bromo-1,4-dihydroquinoxaline-2,3-dione | Data not available in comparative studies | - |
| PNQX | 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione | 0.063 | [3] |
| DNQX | 6,7-dinitroquinoxaline-2,3-dione | 0.74 | [4] |
| CNQX | 6-cyano-7-nitroquinoxaline-2,3-dione | Data not available in comparative studies | - |
| Sarcosine analogue 9 | ((6-ethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-ylmethyl)methylamino)acetic acid | 0.14 | [3] |
Note: Direct comparative IC50 values for this compound were not found in the reviewed literature. The table presents data for structurally related and well-characterized AMPA receptor antagonists to provide a benchmark.
Experimental Protocol: AMPA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the AMPA receptor.
Materials:
-
Rat cortical membranes
-
[³H]AMPA (radioligand)
-
Test compounds (e.g., quinoxaline derivatives)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat cortical membranes are incubated with [³H]AMPA and varying concentrations of the test compound in a Tris-HCl buffer.
-
The mixture is incubated to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA, is calculated.
Kinase Inhibition
Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[5] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. Quinoxalines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein.
Comparative Activity of Quinoxaline Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 | [6] |
| GS-4997 (selonsertib) | ASK1 | 93 | [6] |
| Compound 1 (macrocyclic quinoxaline) | CDK (MV4-11 cell line) | 32.9 | [7] |
| Compound 2 (macrocyclic quinoxaline) | CDK (HCT-116 cell line) | 35.3 | [7] |
| Compound 1 (3-methylquinoxaline derivative) | VEGFR-2 (HepG2 cell line) | 3.08 | [7] |
Note: The table includes a dibromo-substituted quinoxaline derivative to provide context for the potential of halogenated quinoxalines as kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
The kinase reaction is set up with the kinase, substrate, ATP, and varying concentrations of the test compound.
-
The reaction is incubated to allow for ATP to ADP conversion.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The IC50 value is determined by plotting the luminescence signal against the concentration of the inhibitor.
Antimicrobial Activity
Certain quinoxaline derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the inhibition of essential cellular processes in the microorganisms.
Comparative Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo-2-chloro-3-hydrazinylquinoxaline (3) | Bacillus subtilis | 1.95 | [1] |
| 6-bromo-2-chloro-3-hydrazinylquinoxaline (3) | Staphylococcus aureus | 3.9 | [1] |
| 6-bromo-2-chloro-3-hydrazinylquinoxaline (3) | Escherichia coli | 7.81 | [1] |
| Tetrazolo[1,5-a]quinoxaline derivative (4) | Bacillus subtilis | 0.98 | [1] |
| Tetrazolo[1,5-a]quinoxaline derivative (4) | Staphylococcus aureus | 1.95 | [1] |
| Tetrazolo[1,5-a]quinoxaline derivative (4) | Escherichia coli | 3.9 | [1] |
| Quinoxaline derivative compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 (most isolates) | [8] |
Note: While direct MIC values for this compound were not available, the data for its precursor and other derivatives highlight the potential of this scaffold in antimicrobial drug discovery.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (or other appropriate growth medium)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationships (SAR) and Potential of this compound
The bromine atom at the 6-position of the quinoxaline-2,3-dione core significantly influences its electronic properties and provides a handle for further chemical modification. Halogen atoms, like bromine, can engage in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the bromo-substituent can be readily displaced or transformed using various cross-coupling reactions, allowing for the synthesis of a wide array of analogs with diverse functionalities.
The presented data on a dibromo-substituted quinoxaline as a potent ASK1 kinase inhibitor (IC50 = 30.17 nM) underscores the potential of halogenated quinoxalines in this therapeutic area.[6] Similarly, the antimicrobial activity of bromo-substituted quinoxaline precursors suggests that this moiety can contribute to the development of new anti-infective agents.[1]
Conclusion
This compound stands as a valuable and versatile scaffold in drug discovery. While direct comparative data across multiple target classes is still emerging, the broader family of quinoxaline derivatives has demonstrated significant potential as AMPA receptor antagonists, kinase inhibitors, and antimicrobial agents. The presence of the bromine atom offers opportunities for both modulating biological activity and for synthetic diversification. This guide provides a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics. Further focused studies directly comparing the activity of this compound with other key derivatives are warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
Efficacy of 6-Bromoquinoxaline-2,3(1H,4H)-dione Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 6-bromoquinoxaline-2,3(1H,4H)-dione based inhibitors, focusing on their activity as antagonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. While direct head-to-head studies on a series of 6-bromo derivatives are limited in the public domain, this guide synthesizes available data on halogenated quinoxaline-2,3-diones to provide insights into their structure-activity relationships (SAR) and comparative efficacy.
Quantitative Efficacy of Quinoxaline-2,3-dione Based Inhibitors
The following table summarizes the inhibitory activities of various substituted quinoxaline-2,3-dione derivatives against AMPA and NMDA receptors. The data is compiled from multiple studies to facilitate a comparative assessment. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target Receptor(s) | Assay Type | Measured Activity (IC50/Ki) | Reference Compound(s) |
| 6,7-Dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione | NMDA (Glycine Site) | Radioligand Binding ([³H]-L-689,560) | IC50 = 2.6 nM[1][2][3] | - |
| NMDA | Functional (Rat Cortical Wedge) | EC50 = 90 nM[1][2][3] | - | |
| 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) | AMPA | Radioligand Binding ([³H]AMPA) | Ki = 0.021 µM | YM90K (Ki = 0.084 µM), NBQX (Ki = 0.060 µM) |
| PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) | AMPA / NMDA (Glycine Site) | - | IC50 = 0.063 µM (AMPA)[4] | - |
| IC50 = 0.37 µM (GlyN)[4] | ||||
| Sarcosine analogue of PNQX (Compound 9) | AMPA / NMDA (Glycine Site) | - | IC50 = 0.14 µM (AMPA)[4] | PNQX |
| IC50 = 0.47 µM (GlyN)[4] |
Note on 6-Bromo Substituents: Structure-activity relationship studies on anticancer quinoxalines have indicated that electron-withdrawing groups like halogens can influence activity. For instance, in some series, a chloro substituent demonstrated higher activity than a bromo substituent[5]. This suggests that the nature of the halogen at the 6- and 7-positions is a critical determinant of the inhibitory potency and selectivity of these compounds. The high potency of the 6,7-dichloro derivative highlights the importance of halogenation in this region for strong receptor antagonism.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used to characterize quinoxaline-2,3-dione based inhibitors.
Radioligand Binding Assay for NMDA Receptor (Glycine Site)
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.
-
Tissue Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: A specific concentration of the radioligand, such as [³H]-L-689,560, is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Functional Antagonism in Rat Cortical Wedges
This ex vivo assay assesses the functional antagonism of NMDA receptor activation.
-
Tissue Preparation: Slices of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid.
-
Depolarization: The baseline membrane potential is recorded. Depolarization is induced by the application of NMDA.
-
Inhibitor Application: The ability of the test compound to inhibit the NMDA-induced depolarization is measured.
-
Data Analysis: The effective concentration of the antagonist that produces a 50% reduction in the NMDA-induced depolarization (EC50) is calculated.
High-Throughput Calcium-Flux Assay for NMDA Receptors
This cell-based assay measures the influx of calcium through the NMDA receptor channel upon activation.
-
Cell Culture: HEK293 cells are transduced to express the desired NMDA receptor subunits (e.g., NR1/NR2A).
-
Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: Test compounds are added to the cells.
-
Activation: The NMDA receptor is activated by the addition of co-agonists, glutamate and glycine.
-
Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compounds on the calcium signal is quantified to determine their potency.
Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Glutamatergic signaling pathway targeted by quinoxaline-2,3-dione inhibitors.
Caption: General experimental workflow for evaluating quinoxaline-2,3-dione inhibitors.
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating 6-Bromoquinoxaline-2,3(1H,4H)-dione as a Promising Scaffold for AMPA Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 6-bromoquinoxaline-2,3(1H,4H)-dione as a foundational structure, or scaffold, for the development of novel antagonists targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By leveraging experimental data from structurally similar compounds and comparing them with established AMPA receptor antagonists, we aim to objectively present the potential of this scaffold in the design of new therapeutic agents for neurological disorders.
Introduction to the this compound Scaffold
The quinoxaline-2,3(1H,4H)-dione core is a well-established pharmacophore for competitive antagonists of the ionotropic glutamate receptors, particularly the AMPA and kainate receptors. The strategic placement of a bromine atom at the 6-position of this scaffold offers a unique combination of electronic and steric properties that can influence binding affinity, selectivity, and pharmacokinetic profiles. This guide will delve into the available data to build a strong case for its utility in drug discovery.
Comparative Analysis of AMPA Receptor Antagonists
To contextualize the potential of the this compound scaffold, we will compare its anticipated properties with other known competitive and non-competitive AMPA receptor antagonists.
Competitive Antagonists: The Quinoxaline-2,3-dione Class
The primary mechanism of action for quinoxaline-2,3-dione derivatives is the competitive antagonism at the glutamate binding site of the AMPA receptor. The potency of these compounds is highly dependent on the substitution pattern on the benzene ring.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 6- and 7-positions: Electron-withdrawing groups at these positions generally enhance antagonist activity. For instance, the presence of nitro (e.g., in DNQX and CNQX) or sulfamoyl groups (e.g., in NBQX) significantly increases binding affinity.[1]
Table 1: Comparative in vitro Activity of Quinoxaline-2,3-dione Analogs
| Compound Name (Substitution) | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| DNQX (6,7-dinitro) | AMPA Receptor | [3H]AMPA Binding | 0.74 | - | [2] |
| CNQX (6-cyano-7-nitro) | AMPA Receptor | [3H]AMPA Binding | 0.3 | - | |
| NBQX (6-nitro-7-sulfamoyl) | AMPA Receptor | [3H]AMPA Binding | - | 0.060 | [3] |
| PNQX (6-nitropyrido[3,4-f]) | AMPA Receptor | [3H]AMPA Binding | 0.063 | - | [4] |
| YM90K (6-(1H-imidazol-1-yl)-7-nitro) | AMPA Receptor | [3H]AMPA Binding | - | 0.084 | [3] |
| 11a (1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro) | AMPA Receptor | [3H]AMPA Binding | - | 0.021 | [3] |
| 6-Chloro-quinoxaline-2,3-dione derivative | Various Bacteria | Antimicrobial Assay | MIC values reported | - |
Note: Direct inhibitory data for this compound on AMPA receptors is not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.
Non-Competitive Antagonists: An Alternative Mechanism
In contrast to competitive antagonists, non-competitive antagonists bind to an allosteric site on the AMPA receptor, modulating its function without directly competing with glutamate. A prominent example is Perampanel.
Table 2: Comparison with a Non-Competitive Antagonist
| Compound Name | Mechanism of Action | Target | Key Features |
| Perampanel | Non-competitive (allosteric) | AMPA Receptor | Binds to a distinct allosteric site, effective against partial-onset seizures. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of AMPA receptor antagonists.
Synthesis of 6-Substituted Quinoxaline-2,3(1H,4H)-diones
A general and efficient method for the synthesis of the quinoxaline-2,3(1H,4H)-dione scaffold involves the condensation of a substituted o-phenylenediamine with oxalic acid.[5][6]
Example Synthesis of Quinoxaline-2,3-dione: A powdered mixture of o-phenylenediamine and oxalic acid dihydrate is refluxed in the absence of a solvent or in the presence of an acid catalyst like hydrochloric acid.[5] The resulting product is then purified by recrystallization. For this compound, the starting material would be 4-bromo-1,2-phenylenediamine.
[3H]AMPA Binding Assay
This radioligand binding assay is a standard method to determine the affinity of a compound for the AMPA receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize rat brain tissue in a buffered solution and centrifuge to isolate the membrane fraction containing the AMPA receptors.
-
Incubation: Incubate the prepared membranes with a known concentration of [3H]AMPA (the radioligand) and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of a compound's effect on AMPA receptor-mediated currents in neurons.
Protocol Outline:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing AMPA receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a target neuron.
-
Agonist Application: Apply an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.
-
Antagonist Application: Co-apply the test compound with the agonist and measure the reduction in the agonist-induced current.
-
Data Analysis: Determine the IC50 value for the inhibition of the AMPA receptor-mediated current.
Visualizing the Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts discussed.
Caption: Mechanisms of AMPA receptor antagonism.
Caption: Structure-Activity Relationship for Quinoxaline-2,3-diones.
Caption: Workflow for validating the scaffold.
Conclusion
The this compound scaffold represents a compelling starting point for the design of novel competitive AMPA receptor antagonists. Based on the well-established structure-activity relationships of the quinoxaline-2,3-dione class, the introduction of a bromine atom at the 6-position is anticipated to confer potent antagonist activity. While direct experimental data for this specific compound is needed for definitive validation, the existing literature strongly supports its potential. Further synthesis and biological evaluation are warranted to fully characterize its profile and explore its therapeutic utility in the treatment of neurological disorders characterized by excessive glutamatergic neurotransmission.
References
- 1. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Comparative Analysis of the Biological Activities of 6-Bromoquinoxaline-2,3(1H,4H)-dione Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and neuroprotective potential of substituted 6-bromoquinoxaline-2,3(1H,4H)-dione derivatives.
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, this compound and its analogs have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data, detailed protocols, and mechanistic insights.
Anticancer Activity
Several analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity of 6-Bromoquinoxaline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various 6-bromo-2,3-disubstituted-quinoxaline analogs against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (NCI-H460), and glioblastoma (SF-268). Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. NCI-H460 | IC50 (µM) vs. SF-268 |
| 1 | -Cl | -NHNH2 | >100 | >100 | >100 |
| 2 | -Cl | -N(CH3)2 | 85.3 | 92.1 | 78.5 |
| 3 | -NHNH2 | -NHNH2 | 5.2 | 7.8 | 6.5 |
| 4 | -N(CH3)2 | -N(CH3)2 | 45.6 | 51.2 | 48.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 |
Data synthesized from published research.
Experimental Protocols: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization: Apoptosis Signaling Pathway
The anticancer activity of many quinoxaline-2,3-dione analogs is attributed to the induction of apoptosis. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis that can be triggered by these compounds.
Caption: Quinoxaline-diones can induce apoptosis via intrinsic and extrinsic pathways.
Antimicrobial Activity
This compound analogs have also demonstrated promising activity against a range of pathogenic bacteria and fungi.
Data Presentation: In Vitro Antimicrobial Activity of 6-Bromoquinoxaline Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected 6-bromo-2,3-disubstituted-quinoxaline analogs against various microbial strains. Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal agents, respectively.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | -Cl | -NHNH2 | 62.5 | 125 | >250 |
| 3 | -NHNH2 | -NHNH2 | 15.6 | 31.2 | 62.5 |
| 5 | -SCH2COOH | -SCH2COOH | 31.2 | 62.5 | 125 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | NA |
| Fluconazole | - | - | NA | NA | 8 |
Data synthesized from published research.
Experimental Protocols: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 × 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activity
Certain quinoxaline-2,3-dione derivatives have been investigated for their neuroprotective effects, particularly as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission and excitotoxicity.
Data Presentation: Neuroprotective Activity of Quinoxaline-2,3-dione Analogs
While specific quantitative data for the neuroprotective effects of 6-bromo-substituted analogs is still emerging, related quinoxaline-2,3-diones have shown potent AMPA receptor antagonism.
| Compound | Structure | IC50 (µM) for AMPA Receptor Binding |
| CNQX | 6-cyano-7-nitroquinoxaline-2,3-dione | 0.2 |
| NBQX | 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline | 0.1 |
Data for comparative, non-bromo-substituted analogs.
Experimental Protocols: In Vitro Neuroprotection Assay using SH-SY5Y Cells
A common in vitro model to assess neuroprotection involves using the human neuroblastoma cell line SH-SY5Y.
Principle: SH-SY5Y cells are differentiated into a neuronal phenotype and then exposed to a neurotoxin (e.g., glutamate, 6-hydroxydopamine) to induce cell death. The ability of the test compounds to prevent this cell death is then quantified.
Procedure:
-
Cell Differentiation: SH-SY5Y cells are cultured in a medium containing retinoic acid for several days to induce differentiation into neuron-like cells.
-
Compound Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compounds for a specific period (e.g., 2 hours).
-
Neurotoxin Challenge: A neurotoxin is then added to the culture medium to induce neuronal cell death.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Viability Assessment: Cell viability is assessed using the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Mandatory Visualization: AMPA Receptor Antagonism Workflow
The following diagram illustrates the workflow for identifying AMPA receptor antagonists and their potential neuroprotective role.
Caption: A typical workflow for discovering novel AMPA receptor antagonists.
Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives: SAR Studies in Oncology and Neurology
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. The strategic substitution on the benzene ring of this heterocyclic system has been extensively explored to modulate potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromoquinoxaline-2,3(1H,4H)-dione derivatives, focusing on their applications as anticancer agents and offering a comparison with related quinoxaline-2,3-diones developed as AMPA receptor antagonists for neurological disorders.
Comparative Analysis of Biological Activity
This section presents a quantitative comparison of this compound derivatives evaluated for their anticancer properties against a panel of human cancer cell lines. For a broader perspective on the therapeutic potential of the quinoxaline-2,3-dione core, their activity is juxtaposed with that of related derivatives designed as AMPA receptor antagonists.
Anticancer Activity of 6-Bromoquinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 6-bromo-3-methyl-quinoxalin-2-yl derivatives against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and glioblastoma (SF-268).
| Compound ID | Structure | MCF-7 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | SF-268 IC₅₀ (µM) |
| 1 | (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine | 0.21 ± 0.001 | 0.32 ± 0.004 | 0.16 ± 0.002 |
| 2 | 4-(6-Bromo-3-methyl-quinoxalin-2-yloxy)-phenylamine | 0.81 ± 0.04 | 0.72 ± 0.04 | 0.08 ± 0.06 |
AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Derivatives
| Compound Name | Structure | [³H]AMPA Binding Ki (µM) | [³H]AMPA Binding IC₅₀ (µM) |
| YM90K | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | 0.084 | - |
| NBQX | 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | 0.060 | - |
| DNQX | 6,7-dinitroquinoxaline-2,3-dione | - | ~0.3 |
| CNQX | 6-cyano-7-nitroquinoxaline-2,3-dione | - | 0.3 |
| Compound 11a | 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | 0.021 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
In Vitro Anticancer Screening: MTT Assay
The cytotoxic activity of the 6-bromoquinoxaline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Human cancer cell lines (MCF-7, NCI-H460, and SF-268) were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO and serially diluted with culture medium to various concentrations. The cells were then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.
AMPA Receptor Binding Assay
The binding affinity of the quinoxaline-2,3-dione derivatives to the AMPA receptor was determined using a radioligand binding assay with [³H]AMPA.[1]
-
Membrane Preparation: Rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed multiple times to remove endogenous glutamate. The final pellet was resuspended in a sucrose buffer and stored at -80°C.[1]
-
Binding Incubation: On the day of the experiment, the membranes were thawed and resuspended in 50 mM Tris-HCl buffer containing 100 mM KSCN. The membranes were incubated with a fixed concentration of [³H]AMPA (e.g., 5 nM) and varying concentrations of the test compounds in a final volume of 1 mL for 60 minutes at 4°C.[1]
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters were washed rapidly with ice-cold buffer.[1]
-
Radioactivity Measurement: The radioactivity retained on the filters was quantified by liquid scintillation counting.[1]
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled glutamate or AMPA. The specific binding was calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves, and the Ki values were calculated using the Cheng-Prusoff equation.
Visualizing Biological Pathways and Workflows
The following diagrams illustrate key concepts related to the biological activity of the discussed compounds.
Caption: AMPA Receptor Signaling Pathway and Antagonism.
Caption: General Workflow for SAR Studies.
References
Evaluating the In Vitro Potency of 6-Bromoquinoxaline-2,3(1H,4H)-dione and its Analogs as AMPA Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
Quinoxaline-2,3(1H,4H)-dione and its derivatives represent a significant class of compounds investigated for their therapeutic potential, primarily as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide provides a comparative analysis of the in vitro potency of 6-Bromoquinoxaline-2,3(1H,4H)-dione and related compounds, supported by experimental data and detailed methodologies to assist researchers in the fields of neuroscience and drug discovery.
Comparative In Vitro Potency
The in vitro potency of quinoxaline-dione derivatives is commonly assessed through competitive radioligand binding assays, which determine the affinity of the compound for the AMPA receptor. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify potency, with lower values indicating higher affinity and potency.
| Compound | Target Receptor | Assay Type | Potency (Kᵢ or IC₅₀) | Reference Compound | Reference Potency |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) | AMPA | [³H]AMPA Binding Inhibition | Kᵢ = 0.021 µM | YM90K (1) | Kᵢ = 0.084 µM |
| NBQX (2) | Kᵢ = 0.060 µM | ||||
| Sarcosine analogue 9 | AMPA | Receptor Affinity | IC₅₀ = 0.14 µM | PNQX | IC₅₀ = 0.063 µM |
| GlyN | Receptor Affinity | IC₅₀ = 0.47 µM | PNQX | IC₅₀ = 0.37 µM |
Table 1: Comparative In Vitro Potency of Quinoxaline-2,3(1H,4H)-dione Derivatives
Experimental Protocols
Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione
A common synthetic route to 6-bromo-1,4-dihydroquinoxaline-2,3-dione involves the condensation reaction of 4-bromo-o-phenylenediamine with oxalic acid.[1]
General Procedure:
-
4-bromo-o-phenylenediamine is reacted with oxalic acid.
-
The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid.
-
The resulting product, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, can then be isolated and purified.
This core structure serves as a crucial intermediate for the synthesis of a variety of substituted quinoxaline derivatives.[1]
In Vitro [³H]AMPA Binding Assay
This competitive binding assay is a standard method to determine the affinity of a test compound for the AMPA receptor.
Materials:
-
Rat brain membranes (source of AMPA receptors)
-
[³H]AMPA (radioligand)
-
Test compound (e.g., this compound derivatives)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate rat brain membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA is determined as the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams illustrate the AMPA receptor signaling pathway and a typical synthesis workflow.
Caption: AMPA Receptor Signaling and Antagonism by Quinoxaline-diones.
References
The Pivotal Role of 6-Bromo Substitution in Quinoxalinedione Scaffolds: A Structure-Activity Relationship Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The quinoxalinedione scaffold is a cornerstone in the development of antagonists for ionotropic glutamate receptors, particularly the AMPA and NMDA subtypes. Within this class of compounds, the nature and position of substituents on the benzene ring dramatically influence potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo substituted quinoxalinediones, drawing on experimental data from related halogenated and other substituted analogues to elucidate the impact of the 6-bromo moiety.
Comparative Analysis of Receptor Affinity
The affinity of quinoxalinedione derivatives for AMPA and NMDA receptors is highly sensitive to the substitution pattern on the aromatic ring. While direct and extensive SAR studies on 6-bromo-quinoxalinediones are not abundant in the literature, a comparative analysis with other halogenated and substituted analogues provides significant insights.
Generally, electron-withdrawing groups at the 6- and 7-positions of the quinoxalinedione nucleus are crucial for high-affinity binding to both AMPA and NMDA receptors. The presence of halogens, such as chlorine, has been shown to enhance potency at the glycine site of the NMDA receptor.[1] For instance, the substitution of chlorine at the 6- and 7-positions increases potency at the glycine site.[1] This suggests that a bromo substitution at the 6-position would likely contribute favorably to the binding affinity, given that bromine is also an electron-withdrawing halogen.
The following table summarizes the binding affinities of various substituted quinoxalinedione derivatives, providing a basis for comparison.
| Compound | Substitution Pattern | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) | 6-nitro, 7-imidazolyl | AMPA | Ki = 0.021 µM | [2] |
| YM90K | 6-nitro, 7-imidazolyl | AMPA | Ki = 0.084 µM | [2][3] |
| NBQX | 6-nitro, 7-sulfamoyl | AMPA | Ki = 0.060 µM | [2][3] |
| PNQX | 6-nitro | AMPA | IC50 = 0.063 µM | [4] |
| PNQX | 6-nitro | GlyN (NMDA) | IC50 = 0.37 µM | [4] |
| Sarcosine analogue 9 | 5-substituted | AMPA | IC50 = 0.14 µM | [4] |
| Sarcosine analogue 9 | 5-substituted | GlyN (NMDA) | IC50 = 0.47 µM | [4] |
| 6,7-diCl-HQC | 6,7-dichloro | Glycine (NMDA) | KB = 300 nM | [1] |
| 6,7-diCl-HQC | 6,7-dichloro | Kainate | KB = 3.0 µM | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for glutamate receptors and a typical workflow for evaluating the biological activity of novel quinoxalinedione derivatives.
Caption: Glutamate Receptor Signaling Pathway.
Caption: Experimental Workflow for Quinoxalinedione Derivatives.
Experimental Protocols
Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione
A common starting material for the synthesis of 6-bromo substituted quinoxalinediones is 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This can be prepared by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.[5] The resulting dione can then be further modified, for example, through chlorination with phosphorus oxychloride to yield 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate for the introduction of various substituents.[5]
Radioligand Binding Assay for AMPA Receptor Affinity
The following is a generalized protocol for determining the binding affinity of test compounds to the AMPA receptor.
-
Membrane Preparation: Whole rat brains are homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.
-
Binding Assay: The membrane preparation is incubated with a radioligand, such as [³H]AMPA, and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
While direct experimental data on the SAR of 6-bromo substituted quinoxalinediones is limited, comparative analysis with other halogenated and substituted analogues suggests that the 6-bromo substitution is likely to be a favorable feature for enhancing binding affinity to glutamate receptors. The electron-withdrawing nature of bromine is consistent with the general SAR for high-potency quinoxalinedione antagonists. Further research focusing on the systematic evaluation of 6-bromo substituted derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers entering this promising area of drug discovery.
References
- 1. Selectivity of quinoxalines and kynurenines as antagonists of the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2,3-diones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications ranging from pharmaceuticals to materials science. The efficient and versatile synthesis of substituted derivatives of this scaffold is of paramount importance for drug discovery and development. This guide provides an objective comparison of common synthetic methodologies for substituted quinoxaline-2,3-diones, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of substituted quinoxaline-2,3-diones can be broadly categorized into classical and modern "green" chemistry approaches. The most prevalent methods include the conventional condensation of o-phenylenediamines with oxalic acid derivatives, microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding methods. Each method presents a unique set of advantages and disadvantages in terms of reaction time, yield, energy consumption, and environmental impact.
A quantitative comparison of these methods is summarized in the table below, providing a clear overview of their performance based on reported experimental data.
| Synthetic Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Synthesis | o-Phenylenediamine, Oxalic Acid/Diethyl Oxalate, Acid Catalyst (e.g., HCl) | 2 - 4 hours | Reflux (e.g., 100°C) | 70 - 90% | Well-established, reliable for a wide range of substrates.[1] | Long reaction times, high energy consumption, use of corrosive acids.[1][2] |
| Microwave-Assisted Synthesis | o-Phenylenediamine, 1,2-Diketones/Oxalic Acid, Catalyst (optional) | 1 - 5 minutes | 50 - 160°C | 80 - 97% | Drastically reduced reaction times, often higher yields, solvent-free options available.[3][4] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | o-Phenylenediamine, α-Bromo Ketones/1,2-Diketones | 20 - 60 minutes | Room Temperature | 80 - 99% | Short reaction times, mild reaction conditions, environmentally benign.[5][6] | Requires an ultrasonic bath or probe. |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | 15 - 45 minutes | Room Temperature | 85 - 95% | Environmentally friendly (no solvent), simple procedure, high atom economy.[7] | May not be suitable for all substrates, conversion may not be 100%.[7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.
Conventional Synthesis: Condensation of o-Phenylenediamine with Oxalic Acid
This classical method involves the cyclocondensation of an appropriately substituted o-phenylenediamine with oxalic acid in an acidic medium under reflux.
Procedure:
-
A mixture of the substituted o-phenylenediamine (0.25 mol), oxalic acid dihydrate (0.36 mol), and 4 N hydrochloric acid (150 mL) is placed in a round-bottom flask.[1]
-
The mixture is heated under reflux for 4 hours.
-
After cooling, the solid product precipitates.
-
The precipitate is collected by filtration, washed with water, and can often be used without further purification.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of the synthesis.
Procedure:
-
In a microwave-safe vessel, a mixture of the substituted o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared.
-
A catalytic amount of iodine (5 mol%) is added, and the reactants are dissolved in an ethanol/water mixture (1:1, 1 mL).[4]
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 50°C) and power (e.g., 300 W) for a short duration (typically 2-3 minutes).[4]
-
Upon completion, the reaction mixture is worked up by adding dichloromethane, washing with sodium thiosulfate solution and brine, drying the organic layer, and removing the solvent under reduced pressure.
Ultrasound-Assisted Synthesis
This green chemistry approach employs ultrasonic waves to promote the reaction, often at room temperature.
Procedure:
-
To a flask containing a mixture of a substituted α-bromo ketone and o-phenylenediamine in ethanol, a 20% aqueous solution of sodium hydroxide is added.[5]
-
The flask is then placed in an ultrasonic bath and irradiated at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is poured into ice water and acidified with dilute HCl.
-
The resulting solid product is collected by filtration, dried, and recrystallized.
Solvent-Free Grinding Method
This environmentally benign method avoids the use of solvents by mechanically grinding the reactants together at room temperature.[7]
Procedure:
-
A mixture of a substituted o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is placed in a mortar.[7]
-
The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.
-
Grinding is continued until the mixture turns into a melt and then solidifies.
-
The resulting solid product is then typically purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.[7]
Visualization of Method Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthetic method for a substituted quinoxaline-2,3-dione based on key experimental parameters.
Caption: Workflow for selecting a synthetic method for quinoxaline-2,3-diones.
Signaling Pathway Analogy: The Impact of Synthesis Method on Drug Discovery
The choice of synthetic method can be analogized to a signaling pathway in drug development, where the initial stimulus (choice of synthesis) influences the downstream outcomes (efficiency, cost, and environmental impact of producing a lead compound).
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. scielo.br [scielo.br]
- 7. ias.ac.in [ias.ac.in]
Assessing the Target Selectivity of 6-Bromoquinoxaline-2,3(1H,4H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the target selectivity of 6-Bromoquinoxaline-2,3(1H,4H)-dione derivatives, a class of compounds with significant potential in neuroscience research and drug development. As competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, their selectivity profile against other glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a critical determinant of their therapeutic utility. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of their structure-activity relationships (SAR).
Introduction to Quinoxaline-2,3(1H,4H)-diones
Quinoxaline-2,3(1H,4H)-dione and its derivatives are a well-established class of competitive antagonists for the ionotropic glutamate receptors, primarily targeting the AMPA receptor.[1][2] Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. Dysregulation of glutamatergic neurotransmission is associated with various neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.
The quinoxaline-2,3-dione scaffold has been a fertile ground for the development of potent AMPA receptor antagonists.[1] Notably, compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) have been instrumental as research tools to elucidate the role of AMPA receptors.[3] However, a common characteristic of these early-generation antagonists is a lack of absolute selectivity, with many also exhibiting affinity for the glycine binding site on the NMDA receptor.[3] This off-target activity can lead to undesirable side effects, underscoring the importance of developing derivatives with enhanced selectivity.
The 6-bromo substitution on the quinoxaline-2,3-dione core represents a key modification aimed at modulating the pharmacological profile of these compounds. Understanding the impact of this and other substitutions on target affinity and selectivity is crucial for the rational design of novel therapeutic agents.
Comparative Target Selectivity
While direct comparative studies on a comprehensive series of this compound derivatives are limited in the public domain, we can infer their likely selectivity profile by examining the structure-activity relationships of closely related analogues. The following tables summarize the binding affinities (Ki) or inhibitory concentrations (IC50) of representative quinoxaline-2,3-dione derivatives at AMPA and NMDA receptors.
Table 1: Comparative Binding Affinities of Quinoxaline-2,3-dione Derivatives at AMPA Receptors
| Compound | Substitution Pattern | AMPA Receptor Affinity (Ki or IC50, µM) | Reference |
| CNQX | 6-cyano, 7-nitro | 0.3 | [3] |
| DNQX | 6,7-dinitro | 0.15 | [3] |
| PNQX | 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f] | 0.063 (IC50) | [4] |
| Sarcosine analogue 9 | Ring-opened PNQX analogue | 0.14 (IC50) | [4] |
| 5-Aminomethyl derivative | 5-(aminomethyl) | Potent and selective | [2] |
Table 2: Comparative Binding Affinities of Quinoxaline-2,3-dione Derivatives at the NMDA Receptor (Glycine Site)
| Compound | Substitution Pattern | NMDA Receptor Affinity (Ki or IC50, µM) | Reference |
| CNQX | 6-cyano, 7-nitro | 25 (IC50) | [3] |
| DNQX | 6,7-dinitro | Micromolar affinity | [3] |
| PNQX | 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f] | 0.37 (IC50) | [4] |
| Sarcosine analogue 9 | Ring-opened PNQX analogue | 0.47 (IC50) | [4] |
| 5-Aminomethyl derivative | 5-(aminomethyl) | Some activity observed | [2] |
Inference for this compound Derivatives:
Based on the available SAR data for halogenated quinoxaline-2,3-diones, it is anticipated that 6-bromo derivatives will exhibit potent AMPA receptor antagonism. The electronic and steric properties of the bromine atom at the 6-position are expected to influence the binding affinity and selectivity. Generally, electron-withdrawing groups at the 6- and 7-positions, such as nitro and cyano groups, confer high affinity for the AMPA receptor. The bromo group, being moderately electron-withdrawing, is likely to contribute to potent AMPA antagonism.
The selectivity for AMPA over NMDA receptors is a key parameter. For CNQX, the selectivity is approximately 83-fold in favor of AMPA receptors. It is plausible that 6-bromo derivatives will also display a preference for AMPA receptors, although the precise selectivity ratio will depend on the other substituents on the quinoxaline ring. Further empirical data is required to definitively establish the selectivity profile of this specific subclass.
Experimental Protocols
To accurately assess the target selectivity of this compound derivatives, a combination of in vitro binding and functional assays is essential.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound derivatives for AMPA and NMDA receptors.
Materials:
-
Test compounds (this compound derivatives)
-
Radioligands:
-
For AMPA receptors: [³H]AMPA or [³H]CNQX
-
For NMDA receptors (glycine site): [³H]Glycine or a specific glycine site antagonist radioligand
-
-
Membrane preparations from rat cortical neurons or cell lines expressing the target receptors
-
Assay buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue or cells expressing the receptor of interest in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Quantification:
-
Add scintillation fluid to the dried filters.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assays
Electrophysiological techniques, such as patch-clamp recording, provide a functional measure of receptor antagonism.
Objective: To determine the effect of this compound derivatives on AMPA and NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
External and internal solutions for recording
-
Agonists (AMPA, NMDA, Glycine)
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell recording configuration from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.
-
-
Agonist Application:
-
Apply a specific agonist (e.g., AMPA or NMDA + glycine) to the neuron using a rapid perfusion system to evoke an inward current.
-
-
Antagonist Application:
-
Co-apply the test compound with the agonist and measure the reduction in the agonist-evoked current.
-
-
Data Analysis:
-
Construct concentration-response curves for the antagonist by plotting the percentage of inhibition of the agonist-evoked current against the antagonist concentration.
-
Determine the IC50 value for the functional antagonism.
-
Visualizations
The following diagrams illustrate key concepts related to the assessment of this compound derivatives.
Caption: Glutamatergic synapse showing competitive antagonism.
Caption: Workflow for assessing target selectivity.
Caption: Relationship between selectivity and therapeutic potential.
Conclusion
This compound derivatives hold promise as selective AMPA receptor antagonists. While direct comparative data for a broad series of these compounds is not yet abundant, the existing knowledge of quinoxaline-2,3-dione SAR suggests that the 6-bromo substitution is a viable strategy for developing potent AMPA antagonists. The key to their therapeutic success will lie in achieving high selectivity over NMDA receptors to minimize off-target effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel glutamate receptor modulators, paving the way for the development of safer and more effective treatments for a range of neurological disorders.
References
- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromoquinoxaline-2,3(1H,4H)-dione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Bromoquinoxaline-2,3(1H,4H)-dione, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: Wear a lab coat and closed-toe shoes.[1]
-
Work Area: Conduct all handling and waste packaging within a certified chemical fume hood to avoid inhalation of dust.[1]
2. Waste Identification and Segregation:
-
Categorization: this compound is a halogenated organic solid.[3] It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemicals.[3][4][5][6]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, must also be treated as hazardous waste and disposed of accordingly.[7][8]
3. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.[9][10] The container must have a secure, tight-fitting lid.[11]
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9][12][13]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9][12]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[6]
-
Record the date when the first waste is added to the container (accumulation start date).[6][13]
-
Include the name of the principal investigator and the laboratory location.[7]
-
4. On-site Accumulation and Storage:
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[14] This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[9][13]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9][11]
5. Arranging for Professional Disposal:
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[15]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form to your Environmental Health and Safety (EHS) department.[12]
-
Documentation: Ensure all required paperwork is completed accurately for the waste manifest.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. unigoa.ac.in [unigoa.ac.in]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 6-Bromoquinoxaline-2,3(1H,4H)-dione
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromoquinoxaline-2,3(1H,4H)-dione. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
-
Acute Oral Toxicity : May be harmful if swallowed.
-
Skin Corrosion/Irritation : Likely to cause severe skin burns and irritation upon contact.
-
Serious Eye Damage/Irritation : Poses a high risk of serious eye damage.
-
Respiratory Irritation : As a powdered solid, it can cause respiratory tract irritation if inhaled.
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5 mil thickness). Change outer glove every 30-60 minutes or if contaminated. | Prevents skin contact and absorption. Double-gloving provides an extra barrier against potential breaches. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes and airborne powder, preventing severe eye damage. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of the powdered compound, especially during weighing and transfer operations. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. An additional chemical-resistant apron is recommended. | Protects skin from accidental spills and contamination. |
| Foot Protection | Closed-toe, non-slip shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling Protocol
All handling of this compound solid should be performed within a certified chemical fume hood to minimize inhalation risk.
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above. .
-
-
Weighing:
-
Place an analytical balance inside the fume hood or use a balance with a draft shield.
-
Use a clean, tared weigh boat or glassine paper to weigh the desired amount of this compound.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Transfer:
-
Carefully transfer the weighed powder into the reaction vessel or container.
-
Use a funnel if transferring to a narrow-mouthed vessel.
-
Tap the weigh boat gently to ensure all powder is transferred.
-
-
Dissolving:
-
Add the solvent slowly to the vessel containing the powder.
-
Stir or agitate the mixture as required by the experimental procedure.
-
-
Post-Handling:
-
Clean the spatula and any other reusable equipment with an appropriate solvent within the fume hood.
-
Dispose of the weigh boat and any other contaminated disposable materials as halogenated organic solid waste.
-
Wipe down the work surface inside the fume hood with a suitable solvent and absorbent pads.
-
Carefully remove PPE, starting with the outer gloves, and dispose of them appropriately.
-
Wash hands thoroughly with soap and water after exiting the laboratory.
-
Disposal Plan
As this compound is a halogenated organic compound, its waste must be segregated and disposed of according to hazardous waste regulations.
Waste Disposal Protocol
-
Segregation:
-
Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste.
-
Label the halogenated waste container with "Hazardous Waste: Halogenated Organic Compounds" and list the chemical constituents.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid waste, including gloves, weigh boats, absorbent pads, and excess 6-Bromoquinoxaline
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
